1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
This would provide an overview of the compound, including its IUPAC name, common names, and structural formula.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would detail the reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Scientific Research Applications
Synthesis and Anticancer Activity : Research has demonstrated the synthesis of various piperazine and piperidine derivatives, indicating a broad interest in these structures for their potential biological activities, including anticancer properties. For instance, Kumar et al. (2013) explored the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, suggesting that such structures can be promising in the development of new anticancer agents (Kumar, Roy, & Sondhi, 2013).
Antimicrobial and Antioxidant Activities : The design and synthesis of new compounds with potential antimicrobial and antioxidant activities have been a significant focus. Flefel et al. (2018) discussed the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Analgesic and Antiparkinsonian Activities : The exploration of substituted pyridine derivatives for their pharmacological activities has yielded compounds with promising analgesic and antiparkinsonian effects, comparable to reference drugs like Valdecoxib and Benzatropine. This demonstrates the potential therapeutic applications of such chemical structures in treating various conditions (Amr, Maigali, & Abdulla, 2008).
Anti-Tuberculosis Activity : The development of new antimicrobial agents, particularly against tuberculosis, remains a critical research area. The synthesis and evaluation of novel compounds for their efficacy against Mycobacterium tuberculosis highlight the ongoing efforts to find more effective treatments for this global health challenge. Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, indicating the potential of such compounds in anti-tuberculosis drug development (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would discuss potential future research directions, such as new synthetic methods or applications for the compound.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFAMAGEOGSKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
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